Iridin (CAS: 491-74-7) is a naturally occurring isoflavone glycoside, specifically the 7-O-glucoside of irigenin.[1] Primarily isolated from plants of the Iris genus, it is a member of the phytoestrogen class of compounds known for a range of biological activities, including anti-inflammatory and antioxidant effects.[2][3] In procurement and experimental design, Iridin is principally selected for its distinct metabolic and physicochemical properties compared to its aglycone, irigenin, and other common isoflavones, making it a crucial tool for in vivo studies and specialized formulations.
Substituting Iridin with its aglycone form, irigenin, or with benchmark isoflavones like genistein, is a critical procurement error that can lead to failed experiments. Iridin functions as a prodrug; its primary metabolic pathway in vivo is deglycosylation to release irigenin, followed by further metabolism.[4][5] This means that oral administration of Iridin provides a different pharmacokinetic profile for the active metabolite, irigenin, than direct administration of irigenin itself.[4][6] Furthermore, the glycoside moiety significantly alters solubility and handling properties compared to the aglycone, impacting formulation design for both in vitro and in vivo work. Therefore, selecting Iridin is a deliberate choice for studies requiring gut-mediated metabolism for bioavailability or for formulations where its specific solubility profile is advantageous.
Iridin is not the primary active agent in circulation; it is a precursor that is metabolized to its aglycone, irigenin, after administration.[7] A pharmacokinetic study in rats following a 100 mg/kg oral dose of Iridin showed that the major metabolite detected in plasma was irigenin.[7] This demonstrates that procuring Iridin is a strategy for delivering irigenin via a metabolic conversion process, which can influence the absorption rate and subsequent systemic exposure profile compared to administering the aglycone directly.
| Evidence Dimension | Metabolic Fate |
| Target Compound Data | Following oral administration, Iridin is metabolized into its active aglycone, irigenin, which is the primary form detected in plasma. |
| Comparator Or Baseline | Direct administration of irigenin would bypass the initial deglycosylation step required for Iridin. |
| Quantified Difference | The principal metabolic pathway for Iridin is deglycosylation to irigenin, followed by glucuronidation. |
| Conditions | In vivo study in Sprague-Dawley rats after a single oral dose of 100 mg/kg Iridin. |
This makes Iridin the correct choice for in vivo oral dosing studies designed to investigate the effects of gut-metabolized irigenin, offering a different bioavailability and exposure timeline than direct aglycone administration.
In a direct comparison of anti-inflammatory potential, Iridin and its metabolite irigenin demonstrated the strongest inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells compared to other unspecified isoflavone derivatives.[7] While a specific IC50 value was not provided in this comparative statement, the study highlights the potent anti-inflammatory activity of the Iridin-Irigenin axis. For context, the well-known isoflavone genistein has been shown in other studies to significantly reduce inflammatory markers, but the direct comparative claim positions Iridin as a highly potent precursor for anti-inflammatory research.[4][7]
| Evidence Dimension | Inhibition of Nitric Oxide (NO) Production |
| Target Compound Data | Presents the strongest inhibitory effects on NO production among tested derivatives. |
| Comparator Or Baseline | Other isoflavone derivatives (unspecified); benchmark isoflavone genistein. |
| Quantified Difference | Qualitatively described as the 'strongest inhibitory effects'. |
| Conditions | In vitro assay using lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells. |
For researchers screening for potent anti-inflammatory agents, procuring Iridin provides a starting material with documented high-potency downstream effects, justifying its selection over less active isoflavones for inflammation models.
Iridin demonstrates a clear mechanism for inducing apoptosis in human gastric cancer cells (AGS) at concentrations from 12.5 to 200 µM by activating caspase-8 and caspase-3 and downregulating the PI3K/AKT signaling pathway.[7] This provides a specific pathway-dependent rationale for its use. In comparison, the common isoflavone daidzein also induces apoptosis in gastric cancer cells (BGC-823) but through the regulation of Bcl-2, Bax, and caspase-9/3, indicating a different mechanistic focus.[4] The choice between Iridin and a common substitute like daidzein depends on the specific signaling pathway being investigated.
| Evidence Dimension | Mechanism of Apoptosis Induction in Gastric Cancer Cells |
| Target Compound Data | Induces apoptosis via caspase-8/3 activation and decreased phosphorylation of PI3K/AKT (at 12.5–200 µM). |
| Comparator Or Baseline | Daidzein induces apoptosis via regulation of Bax/Bcl-2 and caspase-9/3 (at 20–80 µM). |
| Quantified Difference | Different primary signaling pathways are targeted (Iridin: extrinsic pathway/PI3K; Daidzein: intrinsic pathway). |
| Conditions | In vitro studies on human gastric cancer cell lines (AGS for Iridin, BGC-823 for Daidzein). |
This evidence allows a buyer to select Iridin specifically for its documented effects on the extrinsic apoptosis pathway and PI3K/AKT signaling, ensuring the compound choice aligns precisely with the experimental goals, a level of detail not available when using generic substitutes.
Based on its established role as a prodrug for irigenin, Iridin is the appropriate compound for oral administration studies in animal models designed to assess the therapeutic effects of irigenin following metabolism by gut enzymes. This is particularly relevant for modeling human digestion and bioavailability.[7]
Given its documented superior activity in suppressing nitric oxide production in macrophages, Iridin serves as a high-value positive control or lead compound in cell-based screens for novel anti-inflammatory therapeutics.[4]
For cancer research focused specifically on the PI3K/AKT signaling cascade, Iridin is a justified choice over other isoflavones. Its demonstrated mechanism in gastric cancer cells allows for targeted studies of this pathway's role in apoptosis, providing clearer, more interpretable results.[6]